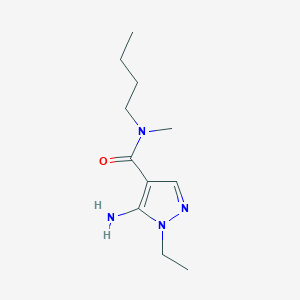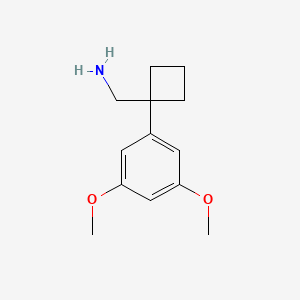![molecular formula C9H17N3O B11738876 (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738876.png)
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with methoxypropyl group: The pyrazole intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.
Introduction of the methylamine group: Finally, the compound is treated with formaldehyde and methylamine in a reductive amination reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield a dihydropyrazole derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-hydroxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Reduction: (3-methoxypropyl)[(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl]amine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
科学的研究の応用
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.
作用機序
The mechanism of action of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypropyl and methylamine groups can interact with various molecular targets, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(3-methoxypropyl)[(1-methyl-1H-imidazol-5-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(3-methoxypropyl)[(1-methyl-1H-triazol-5-yl)methyl]amine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-3-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
InChIキー |
AMFWAGLGWCZNLU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)CNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11738795.png)
![2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738799.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)

amine](/img/structure/B11738823.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738847.png)

